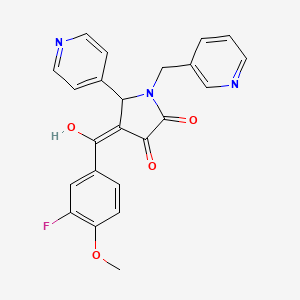

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Fluoro-4-metoxibenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de pirrol sustituido con grupos benzoilo fluorados, metoxilo, hidroxilo y piridinilo, que contribuyen a sus propiedades químicas y reactividad únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-(3-Fluoro-4-metoxibenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:

Formación del Núcleo de Pirrol: El anillo de pirrol se puede sintetizar mediante la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con una amina en condiciones ácidas.

Reacciones de Sustitución:

Hidroxilación: El grupo hidroxilo se puede introducir mediante la oxidación selectiva de un compuesto precursor utilizando reactivos como el reactivo de Jones o el PCC (Clorocromato de piridinio).

Sustitución de Piridinilo: Los grupos piridinilo se pueden introducir mediante reacciones de sustitución nucleofílica utilizando derivados de piridina y grupos salientes apropiados.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El grupo hidroxilo puede sufrir oxidación para formar una cetona o un aldehído.

Reducción: El grupo carbonilo en la parte benzoilo se puede reducir a un alcohol.

Sustitución: El átomo de flúor se puede sustituir con otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Reactivo de Jones, PCC o KMnO₄.

Reducción: NaBH₄ (Borohidruro de sodio) o LiAlH₄ (Hidruro de aluminio y litio).

Sustitución: Nucleófilos como aminas, tioles o alcóxidos en presencia de una base.

Productos Principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio versátil en la síntesis orgánica.

Biología

En la investigación biológica, este compuesto se puede investigar por su potencial como sonda bioquímica o como compuesto principal en el descubrimiento de fármacos. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos.

Medicina

En medicina, este compuesto podría explorarse por sus propiedades farmacológicas. La presencia de flúor y grupos piridinilo a menudo mejora la bioactividad y la estabilidad metabólica de los candidatos a fármacos.

Industria

En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas debido a sus propiedades electrónicas únicas.

Mecanismo De Acción

El mecanismo de acción de 4-(3-Fluoro-4-metoxibenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona dependería de su aplicación específica. Generalmente, podría interactuar con objetivos moleculares como enzimas, receptores o ácidos nucleicos. El átomo de flúor puede mejorar la afinidad de unión a través de enlaces de hidrógeno o interacciones de van der Waals, mientras que los grupos piridinilo podrían facilitar interacciones de apilamiento π-π con residuos aromáticos en las proteínas.

Comparación Con Compuestos Similares

Compuestos Similares

4-(3-Fluorobenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona: Carece del grupo metoxilo, lo que puede afectar su reactividad y actividad biológica.

4-(4-Metoxibenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona: Carece del átomo de flúor, lo que podría reducir su afinidad de unión y estabilidad metabólica.

4-(3-Fluoro-4-metoxibenzoil)-3-hidroxi-1-(piridin-2-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona: Variación en la posición del grupo piridinilo, lo que puede influir en su interacción con los objetivos biológicos.

Unicidad

La combinación de flúor, metoxilo, hidroxilo y grupos piridinilo en 4-(3-Fluoro-4-metoxibenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona lo hace único. Esta disposición específica de grupos funcionales puede conducir a una reactividad química y una actividad biológica distintas, lo que lo diferencia de compuestos similares.

Actividad Biológica

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one , with the CAS number 618074-45-6 , belongs to a class of pyrrole derivatives that have garnered interest due to their potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21FN2O5, with a molecular weight of 448.44 g/mol . The presence of functional groups such as a fluorine atom and methoxy group contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. These interactions may influence:

- Signal transduction pathways : The compound may modulate intracellular signaling cascades.

- Enzyme inhibition : Potential inhibition of specific enzymes could lead to therapeutic effects, particularly in cancer or inflammatory diseases.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that it could possess cytotoxic properties against various cancer cell lines. The structure suggests potential interaction with targets involved in cell proliferation and survival.

- Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory properties by modulating inflammatory mediators.

- Antimicrobial Properties : Some derivatives in this class have shown activity against bacterial strains, indicating potential for further development as antimicrobial agents.

Data Table: Biological Activities and IC50 Values

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 (human epidermoid carcinoma) | <10 | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 15 | |

| Antimicrobial | Staphylococcus aureus | 20 |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on A431 cells, revealing an IC50 value of less than 10 µM, indicating potent anticancer activity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

In a model using RAW 264.7 macrophages, the compound demonstrated significant inhibition of nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Testing

Testing against Staphylococcus aureus showed promising results with an IC50 value of 20 µM, supporting its potential application in treating bacterial infections.

Propiedades

Número CAS |

618074-69-4 |

|---|---|

Fórmula molecular |

C23H18FN3O4 |

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C23H18FN3O4/c1-31-18-5-4-16(11-17(18)24)21(28)19-20(15-6-9-25-10-7-15)27(23(30)22(19)29)13-14-3-2-8-26-12-14/h2-12,20,28H,13H2,1H3/b21-19+ |

Clave InChI |

VAEXITDOGVIFOR-XUTLUUPISA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O)F |

SMILES canónico |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.